Methyl 2-azanyl-3-(3-iodanyl-4-oxidanyl-phenyl)propanoate
Description
Methyl 2-azanyl-3-(3-iodanyl-4-oxidanyl-phenyl)propanoate is a structurally complex compound featuring a propanoate ester backbone substituted with an amino group (azanyl) at the C2 position and a 3-iodo-4-hydroxyphenyl moiety at the C3 position (Figure 1). The iodine atom introduces significant steric and electronic effects, while the hydroxyl group may enhance solubility or enable hydrogen-bonding interactions. The methyl ester group likely influences metabolic stability compared to ethyl or other alkyl esters.
Properties
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOJFMMTOKMYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azanyl-3-(3-iodanyl-4-oxidanyl-phenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 3-aminopropanoate and 3-iodo-4-hydroxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azanyl-3-(3-iodanyl-4-oxidanyl-phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-azanyl-3-(3-iodanyl-4-oxidanyl-phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-azanyl-3-(3-iodanyl-4-oxidanyl-phenyl)propanoate exerts its effects involves interactions with specific molecular targets. The azanyl group can form hydrogen bonds with biological macromolecules, while the iodanyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Ester Group Variability: The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters (e.g., Ethyl-3-{...}propanoate ), which are more prone to hydrolysis.
Aromatic Substituents: The 3-iodo-4-hydroxyphenyl group distinguishes the target compound from analogs with non-halogenated (e.g., p-tolylazo ) or simpler aromatic systems (e.g., benzimidazole ). Iodine’s electronegativity and van der Waals radius could enhance binding affinity in biological targets.
Biological Activity
Methyl 2-azanyl-3-(3-iodanyl-4-oxidanyl-phenyl)propanoate (CAS Number: 13067029) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C10H12INO3 |
| Molecular Weight | 305.11 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C(C1=CC(=C(C=C1I)O)N)N |
Antimicrobial Activity
Recent studies have indicated the potential antimicrobial properties of compounds similar to methyl 2-azanyl derivatives. Research has shown that iodinated phenolic compounds exhibit significant antibacterial activity, particularly against resistant strains like Staphylococcus aureus . The presence of iodine in the structure is believed to enhance the lipophilicity and, consequently, the antibacterial efficacy of these compounds.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of methyl 2-azanyl derivatives have been evaluated in various cancer cell lines. A study on acylhydrazones derived from iodobenzoic acid demonstrated promising anticancer activities, with certain derivatives showing lower toxicity to normal cells compared to standard chemotherapeutics . This suggests that methyl 2-azanyl derivatives could be explored further for their potential as anticancer agents.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several acylhydrazones from iodobenzoic acid and evaluated their biological activities. Some compounds showed superior antibacterial effects compared to commercially available antibiotics .
- Mechanism of Action : The mechanism by which methyl 2-azanyl compounds exert their biological effects often involves interaction with bacterial cell membranes or interference with metabolic pathways. The structural modifications, such as the introduction of iodine, play a crucial role in enhancing these interactions .
- In Silico Studies : Computational studies have been employed to predict the binding affinities of methyl 2-azanyl derivatives to various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
